Tetraphenylporphyrin

Overview

Description

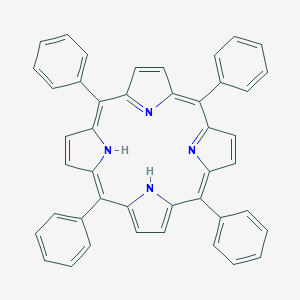

Tetraphenylporphyrin (TPP), with the molecular formula C₄₄H₃₀N₄, is a synthetic meso-substituted porphyrin featuring four phenyl groups at the meso positions. Its robust structure, high thermal stability, and tunable photophysical properties make it a cornerstone in porphyrin chemistry . TPP serves as a benchmark for comparing photophysical properties (e.g., absorption spectra, singlet oxygen quantum yields) of other meso-aryl porphyrins . It is widely used in catalysis, photodynamic therapy (PDT), and materials science due to its ability to form stable metal complexes and undergo functionalization .

Mechanism of Action

Target of Action

Tetraphenylporphyrin (TPP) is a synthetic heterocyclic compound that resembles naturally occurring porphyrins . Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . TPP’s primary targets are various types of bacteria, where it acts as a photosensitizer for photodynamic therapy .

Mode of Action

TPP interacts with its targets through a process known as photodynamic inactivation (PDI) . In this process, TPP, when exposed to light, generates reactive oxygen species (ROS) that can inactivate bacteria . The introduction of substituents of different natures makes it possible to vary the physicochemical properties of porphyrins in a wide range .

Biochemical Pathways

The biochemical pathways affected by TPP involve the generation of ROS. These ROS can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death . Furthermore, TPP can participate in the formation of S1-macroheterocycle-S2 bridging structures and effectively participate in virus inactivation .

Pharmacokinetics

The pharmacokinetics of TPP, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by its formulation. For instance, when TPP is loaded into poly(lactic-co-glycolic acid) nanoparticles, it exhibits a biphasic release profile and a release mechanism via Fick diffusion . This formulation also enhances TPP’s bioavailability and allows for its specific accumulation in tissues .

Result of Action

The result of TPP’s action is the inactivation of bacteria. It has been shown to have significant antitumor activity and the ability to generate ROS . Moreover, TPP-loaded nanoparticles have been found to exhibit high safety in in vitro hemolysis assays .

Action Environment

The action of TPP is influenced by various environmental factors. For instance, the nature of the solvent, concentration, and pH value can affect the chemical activity of TPP . Additionally, the physicochemical properties of TPP and the pathophysiological properties of the tumor microenvironment influence the drug toxicity and pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Tetraphenylporphyrin has unique photophysical and biochemical properties . It can interact with various biomolecules, including amino acids, leading to compounds that can participate in the formation of S1-macroheterocycle-S2 bridging structures and effectively participate in virus inactivation . The base properties of asymmetrically substituted tetraphenylporphyrins increase due to the electronic effect of protonated forms of substituents at the macrocycle periphery .

Cellular Effects

The cellular effects of this compound are largely due to its ability to generate high levels of reactive oxygen with a low dark toxicity . These properties make it a robust photosensitizing agent, which can be used in photodynamic therapy for cancer treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it can engage in binding interactions with biomolecules, leading to enzyme inhibition or activation . It can also induce changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the nature of the solvent, concentration, and pH value can affect the chemical activity of porphyrin . Amino acid fragments can also affect the protolytic equilibrium of porphyrins in acidic and basic media .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Transport and Distribution

This compound can be transported and distributed within cells and tissues

Subcellular Localization

This compound can be localized in various subcellular compartments . For instance, with exclusive localization in mitochondria, it can induce rapid mitochondrial membrane potential transition (MPT), leading to cellular apoptosis .

Biological Activity

Tetraphenylporphyrin (TPP) is a synthetic porphyrin that has garnered significant interest in the field of biochemistry due to its versatile biological activities. This article explores the various biological activities associated with TPP, including its antimicrobial properties, interactions with proteins, and potential therapeutic applications.

1. Overview of this compound

This compound is a member of the porphyrin family, characterized by its four phenyl groups attached to a porphyrin core. Its structure allows for modifications that enhance its solubility and biological compatibility. TPP and its derivatives have been extensively studied for their potential applications in photodynamic therapy (PDT), antimicrobial treatments, and as probes in biochemical research.

2. Antimicrobial Activity

TPP exhibits notable antimicrobial properties, particularly when activated through photodynamic mechanisms. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens.

2.1 Photodynamic Antimicrobial Effects

A recent study evaluated the photodynamic antimicrobial activity of a TPP derivative against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that the minimum inhibitory concentration (MIC) significantly decreased under light irradiation conditions:

| Bacterial Strain | MIC (µg/mL) without Irradiation | MIC (µg/mL) with Irradiation |

|---|---|---|

| S. aureus | 109.30 | 69.42 |

| P. aeruginosa | 402.90 | 54.71 |

The study concluded that TPP effectively damages bacterial cell structures through singlet oxygen generation when activated by light, leading to increased bacterial mortality .

2.2 Interaction with Proteins

Research has also shown that TPP can form complexes with proteins, enhancing its antimicrobial efficacy. A study involving the haemoprotein HasA demonstrated that TPP derivatives could inhibit the growth of Pseudomonas aeruginosa by sequestering iron, which is essential for bacterial proliferation:

| TPP Derivative | Inhibition of PAO1 Growth |

|---|---|

| CoTPP-HasA | High |

| GaTPP-HasA | Moderate |

These findings suggest that TPP's ability to interact with biological macromolecules may open new avenues for developing antimicrobial agents against resistant strains .

3. Antitumor and Antioxidant Properties

Apart from its antimicrobial activity, TPP has been investigated for its potential antitumor effects. Studies indicate that certain TPP derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

The mechanisms by which TPP exerts its antitumor effects include:

- Generation of Reactive Oxygen Species (ROS) : Upon light activation, TPP generates ROS that can induce oxidative stress in cancer cells.

- Inhibition of Cellular Proliferation : TPP has been shown to interfere with cell cycle progression in various cancer cell lines.

4. Case Studies and Research Findings

Several case studies highlight the diverse applications of TPP in biological systems:

- Case Study 1 : A study assessed the impact of axially ligated zirconium(IV) this compound on bacterial strains, revealing significant antibacterial activity against Sclerotium rolfsii and other pathogens .

- Case Study 2 : In vitro studies demonstrated that TPP derivatives could effectively bind to cytochrome c, showcasing their potential as biochemical probes for studying protein interactions .

5. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in antimicrobial and antitumor applications. Its ability to generate reactive oxygen species upon light activation positions it as a valuable candidate for photodynamic therapy and other therapeutic interventions. Ongoing research is likely to uncover further applications and enhance our understanding of this versatile compound's role in biological systems.

Scientific Research Applications

Photodynamic Therapy (PDT) and Photothermal Therapy (PTT)

TPP and its derivatives are widely used as photosensitizers in photodynamic therapy (PDT) and photothermal therapy (PTT). These therapies leverage the ability of TPP to produce reactive oxygen species upon light activation, which can effectively target and destroy cancer cells.

- Mechanism : Upon excitation with light, TPP generates singlet oxygen (), which induces oxidative stress in targeted cells, leading to cell death.

- Case Study : A study demonstrated that TPP derivatives can optimize solubility and aggregation properties, enhancing their effectiveness in PDT and PTT applications .

2.1. Amyloid Aggregation Inhibition

TPP has been explored for its ability to modify protein aggregation, particularly in the context of insulin amyloid fibrils associated with diseases like diabetes.

- Findings : Research indicated that metal-free TPP with carboxy groups significantly suppressed insulin aggregation by approximately 88%, demonstrating potential for therapeutic applications in amyloid-related diseases .

2.2. Antimicrobial Activity

TPP complexes have shown promising antimicrobial properties against various pathogens.

- Study Results : A series of zirconium(IV) TPP complexes exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for use in infection control .

Material Science Applications

TPP is utilized in the development of advanced materials, including:

3.1. Solar Cells

TPP derivatives are employed as dyes in dye-sensitized solar cells (DSSCs), where their strong absorption properties enhance light harvesting.

- Performance : The optical characteristics of TPP allow for efficient energy conversion, making them suitable candidates for renewable energy applications .

3.2. Nanotechnology

TPP's ability to form nanostructures has implications for creating novel nanomaterials.

- Research Insight : Studies have shown that TPP can stabilize nanomaterials through its interactions at the molecular level, leading to innovative applications in drug delivery systems .

Synthesis and Characterization

The synthesis of TPP is straightforward, often performed in laboratory settings for educational purposes. Its structural modifications lead to various derivatives with tailored properties.

- Synthesis Methods : The original synthesis involves the reaction of pyrrole with benzaldehyde under controlled conditions, yielding TPP with high symmetry and distinct optical properties .

Optical Properties

TPP exhibits notable optical characteristics that enhance its applicability:

Chemical Reactions Analysis

Coordination and Metalation Reactions

The central cavity of TPP binds metals, forming metalloporphyrins critical for catalysis:

Table 2: Metalation Reactions of TPP

Mechanistic Insights :

-

Fe(TPP)Cl catalyzes O₂ reduction via a ferric-superoxide intermediate (), with protonation by p-TsOH as the rate-determining step () .

-

Ni metalation on TiO₂ surfaces depends on deposition order, favoring upright porphyrin conformations at 300 K .

Oxidation and Reduction Reactions

TPP participates in redox processes central to catalytic cycles:

Table 3: Redox Behavior of TPP Derivatives

Thermodynamic Data :

Table 4: Catalytic Performance of Fe(TPP) in ORR

| Parameter | Value | Significance |

|---|---|---|

| Turnover frequency | Competitive with enzymatic rates | |

| Activation energy | Limits proton transfer efficiency | |

| Solvent dependence | Higher rates in low-polarity media | Facilitates O₂ binding kinetics |

Insights :

Q & A

Basic Research Questions

Q. What are the key differences between Adler-Longo and equilibrium-based methods for synthesizing TPP, and how do reaction conditions influence yields?

- The Adler-Longo method uses refluxing propionic acid under high-concentration conditions, producing TPP in ~20% yield after laborious purification. In contrast, Lindsey's equilibrium approach employs trace acid catalysis at room temperature with moderate dilution (10⁻² M), forming cyclic porphyrinogen intermediates. Oxidation then yields TPP with 30–40% efficiency, bypassing extensive purification . Microwave-assisted synthesis (61% yield) offers a "green chemistry" alternative, reducing reaction time and solvent use .

Q. How can researchers optimize TPP purification, and which analytical techniques validate its purity?

- Column chromatography (silica gel, dichloromethane/hexane eluent) isolates TPP, while thin-layer chromatography (TLC) monitors purity (Rf ~0.3–0.5). Elemental analysis confirms stoichiometry (C: 84.3%, H: 4.8%, N: 8.9%), and UV-Vis spectroscopy identifies characteristic Soret (~418 nm) and Q bands (~515, 550, 590, 645 nm) .

Q. What spectroscopic methods are critical for characterizing TPP metal complexes, and how do substituents alter optical properties?

- FT-IR detects axial ligand vibrations (e.g., Co-N at ~450 cm⁻¹), while mass spectrometry confirms molecular ion peaks (e.g., [ZnTPP]+ at m/z 678.2). Electronic spectra show metal-dependent Soret shifts (e.g., ZnTPP at 424 nm vs. CoTPP at 412 nm). β-Substituents (e.g., electron-withdrawing groups) redshift Q bands by perturbing Gouterman π-orbitals .

Advanced Research Questions

Q. How do computational methods (TDDFT vs. CC2) predict TPP’s photophysical properties, and what are their limitations?

- Time-dependent density functional theory (TDDFT) underestimates S1 excitation energies by 0.28 eV compared to experiment, while CC2 overestimates by 0.47 eV. Both fail to capture solvent effects, but TDDFT accurately predicts triplet-state energies (Δ <0.1 eV). Spin-orbit coupling calculations (INDO parameterization) explain fluorescence quenching via internal conversion in TPP .

Q. Why do experimental resonance energy values for TPP (~244 kcal/mol) contradict earlier reports (~560 kcal/mol), and how was this resolved?

- Initial overestimations arose from incomplete combustion calorimetry. Revised measurements using benzoic acid as a standard and DSC (differential scanning calorimetry) confirmed TPP’s resonance energy (244 kcal/mol) aligns with natural porphyrins (236 ± 9 kcal/mol), resolving discrepancies in reactivity models .

Q. What mechanistic insights explain conflicting data on metal- vs. ligand-centered CO₂ reduction in TPP complexes?

- FeTPP exhibits metal-centered reduction (Fe⁰→Fe⁻¹) under electrochemical CO₂ reduction (DMF solvent), supported by Mössbauer and XAS. However, ligand-centered diradical anions form in ethers, complicating direct comparisons. Operando spectroscopy is critical to reconcile solvent-dependent pathways .

Q. How does TPP adsorption on MgO(100) differ from Cu(111), and what DFT approaches model these interactions?

- CoTPP physisorbs on MgO(100) via van der Waals interactions (ΔE ~0.5 eV), while Cu(111) induces "inverted" geometry with pyrrole rings bent ~30° toward the surface. Hybrid functionals (e.g., PBE0) with dispersion corrections (D3) are essential to capture substrate-induced electronic structure changes .

Q. What strategies enable heteroatom substitution in TPP (e.g., S-for-N), and how do these modifications impact catalytic activity?

- Acid-catalyzed cyclization of benzaldehyde with thiopyrrole yields dithiaporphyrins. X-ray diffraction reveals sulfur atoms ~0.3 Å out-of-plane, enhancing catalytic oxidative dehydrogenation (e.g., cyclohexane→benzene) by lowering activation barriers. Metal coordination (e.g., MnTPP-S) further modulates redox potentials .

Q. How do Bi(III)-TPP complexes inhibit biological targets, and which assays quantify their efficacy?

- Bi(NO₃)-TPP inhibits duplex DNA unwinding (IC₅₀ ~5 µM) via phosphate release assays. Competitive binding studies (UV-Vis titration) show Bi³+ displaces Mg²+ in ATPases, validated by ICP-MS metal quantification .

Q. Methodological Recommendations

Q. Which experimental techniques resolve substrate-induced conformational changes in TPP?

- Scanning tunneling microscopy (STM) visualizes "inverted" adsorption on Cu(111), while resonance Raman spectroscopy detects strain in macrocyclic rings (e.g., ν(C-N) shifts). DFT+U simulations (VASP) correlate geometry with electronic coupling strengths .

Q. How should researchers select characterization methods for TPP-based catalysts in gas-phase reactions?

- Quartz crystal microbalance (QCM) quantifies Mn²+ adsorption on TPP-modified electrodes. Post-reaction XPS identifies metal oxidation states (e.g., Fe²+/Fe³+), and GC-MS tracks methane conversion products (e.g., CH₃OH) .

Comparison with Similar Compounds

Substituent Modifications at Meso Positions

Meso-Tetra(pyren-1-yl)porphyrin (TPyP)

- Structure : Pyrene substituents replace phenyl groups at meso positions.

- Photophysical Properties :

- Applications : Effective photosensitizers for PDT and photocatalytic oxidation .

Meso-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS)

- Structure : Sulfonate groups enhance water solubility.

- Functional Role :

- Mn(II)-TPPS shows moderate inhibition of β-hematin formation (IC₅₀ ≈ 2.6 nM) but synergizes with β-artemether for antimalarial activity .

- Fe(III)-TPPS derivatives with sulfonate groups exhibit high catalytic activity for CO₂ reduction (TOF = 10⁶ s⁻¹) due to electron-withdrawing effects and secondary coordination sphere modifications .

Carboxyalkyloxy-TPP Derivatives

β-Substituted Porphyrins

β,β-Dinitro-TPP Derivatives

- Structure : Nitro groups at β-pyrrolic positions.

- Properties :

β-Trifluoromethyl-TPP

- Structure : Electron-withdrawing CF₃ groups at β positions.

- Photophysics : Enhanced spin-orbit coupling increases intersystem crossing (ISC) rates, improving triplet-state yields for PDT applications .

Metal Complexes

Zn(II)-TPP (ZnTPP)

- Photophysical Benchmark :

Fe(III)-TPP Derivatives

- Catalytic Performance: Phenolic substituents in Fe(III)-TPP enhance CO₂ reduction efficiency by stabilizing intermediates via hydrogen bonding . Turnover frequencies (TOF) exceed those of non-porphyrin catalysts by orders of magnitude .

Mg(II)-, Cd(II)-, and Pd(II)-TPP

- ISC Efficiency :

Structural Analogues with Altered Cores

Tetraphenyl-21,23-dithiaporphyrin

- Structure : Two pyrrolic N atoms replaced with S.

- Properties :

Tetranaphthylporphyrin (TNP)

- Structure : Naphthyl groups at meso positions.

- Photophysics : Extended conjugation increases absorption in the red region, improving light-harvesting for solar energy applications .

Key Data Tables

Table 1. Photophysical Properties of TPP and Derivatives

Table 2. Catalytic Performance of Fe-Porphyrins

| Catalyst | Reaction | TOF (s⁻¹) | Selectivity | Reference |

|---|---|---|---|---|

| Fe(III)-TPP | CO₂ → CO | 10⁶ | 99% | |

| Fe(III)-TMPS | CO₂ → CO | 10³ | 85% | |

| Non-porphyrin | CO₂ → CO | 10² | 70% |

Properties

IUPAC Name |

5,10,15,20-tetraphenyl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHJECZULSZAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061272 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetraphenylporphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

917-23-7 | |

| Record name | Tetraphenylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylporphyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylporphyrin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDB2SH8G5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.